molecular formula C12H14N2O B11899116 2-((4-Methylquinolin-2-yl)oxy)ethanamine

2-((4-Methylquinolin-2-yl)oxy)ethanamine

Cat. No.: B11899116
M. Wt: 202.25 g/mol
InChI Key: YRXQPPBXAQPQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylquinolin-2-yl)oxy)ethanamine is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 4-position and an ethanamine-linked oxy group at the 2-position. Its synthesis typically involves coupling halogenated quinoline derivatives with ethanamine precursors under nucleophilic substitution or metal-catalyzed conditions.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)oxyethanamine

InChI

InChI=1S/C12H14N2O/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3

InChI Key

YRXQPPBXAQPQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylquinolin-2-yl)oxy)ethanamine typically involves the reaction of 4-methylquinoline with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-methylquinoline is reacted with 2-chloroethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylquinolin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted ethanamine derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-Methylquinolin-2-yl)oxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Methylquinolin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethanamine derivatives with aryl or heteroaryl substitutions. Below is a comparative analysis of key analogues:

Table 1: Comparison of 2-((4-Methylquinolin-2-yl)oxy)ethanamine with Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity/Application References
This compound C₁₂H₁₄N₂O 202.26 Not reported Quinoline, ethanamine SOCE inhibition (hypothesized)
2-(Dibenzo[b]thiophen-5-ylboryloxy)ethanamine (P11) C₁₅H₁₈BNO 263.13 Not reported Boron-aryl, ethanamine Potent SOCE inhibitor (IC₅₀ <1 µM)
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride C₇H₁₀BrClN₂O 253.52 Not reported Pyridine, halogen, ethanamine Structural intermediate
IIK7 (N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine) C₂₂H₂₃N₃O₂ 373.45 Not reported Isoindoloindole, ethanamine Selective MT2 melatonin receptor ligand
2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine) C₁₂H₁₉NO₂ 209.29 Not reported Phenethylamine, methoxy groups Psychoactive (serotonergic activity)

Key Differences in Physicochemical Properties

  • Boron-Containing Analogues: Compounds like P11 exhibit higher polarity due to the boron atom, which may enhance solubility but reduce membrane permeability compared to the all-carbon quinoline analogue .
  • Halogenation : The bromine atom in 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride increases molecular weight and may influence reactivity in further synthetic modifications .

Pharmacological and Functional Insights

  • SOCE Inhibition : P11 demonstrates superior SOCE inhibition (IC₅₀ <1 µM) compared to other ethanamine derivatives, likely due to its dibenzothiophene-boryl group enabling strong interactions with Orai1 channels .
  • Receptor Specificity: IIK7 and K185 () show high selectivity for melatonin MT2 receptors, a property absent in quinoline-based ethanamines, highlighting the role of isoindoloindole moieties in receptor targeting .

Challenges and Limitations

  • Bioavailability: The quinoline derivative’s high hydrophobicity may limit aqueous solubility, necessitating formulation optimization for in vivo applications.
  • Regulatory Hurdles : Psychoactive analogues (2C series) face strict regulatory restrictions, limiting their therapeutic development despite structural similarities .

Biological Activity

2-((4-Methylquinolin-2-yl)oxy)ethanamine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and neuroprotective activities, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

The presence of the quinoline moiety is significant as it contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with receptor sites.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. A study highlighted that this compound demonstrated effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

In vitro studies have shown that this compound may provide neuroprotective benefits. It has been evaluated for its ability to inhibit the cleavage of SNAP-25, a substrate associated with neurotoxicity in botulinum toxin (BoNT/A) exposure. The compound was found to extend the half-paralysis time in mouse hemidiaphragm assays, indicating its potential in mitigating the effects of neurotoxic agents .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of lactate dehydrogenase (LDH), which is crucial in metabolic pathways. The IC50 values for related compounds indicate that modifications in the quinoline structure can significantly enhance inhibitory potency against LDH .

Study on Botulinum Toxin Inhibition

A significant study explored the efficacy of quinoline derivatives in counteracting the effects of BoNT/A. The results demonstrated that compounds similar to this compound effectively extended muscle contraction times in ex vivo assays. This suggests that such compounds may have therapeutic applications in treating botulism .

CompoundIC50 (μM)Effect on Half-Paralysis Time
This compoundTBDSignificant extension observed
Control Compound>30Minimal effect

Antimicrobial Evaluation

In another evaluation, this compound was tested against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.